ETP-45658

描述

ETP 45658 是一种有效的磷脂酰肌醇 3 激酶 (PI3K) 途径抑制剂,该途径在细胞增殖和存活中起着至关重要的作用。 该化合物在癌症研究中表现出巨大的潜力,特别是在靶向 PI3K/AKT/mTOR 信号通路方面,该通路在各种癌症中经常发生失调 .

科学研究应用

ETP 45658 具有广泛的科学研究应用,包括:

癌症研究: 它因其抗癌特性而被广泛研究,特别是在抑制各种癌细胞系(如结肠癌和乳腺癌)中 PI3K/AKT/mTOR 通路方面

生物学: ETP 45658 用于研究细胞周期调控、凋亡和信号转导通路。

医学: 治疗 PI3K/AKT/mTOR 信号通路失调的癌症的潜在治疗应用。

作用机制

ETP 45658 通过抑制 PI3K/AKT/mTOR 信号通路发挥作用。 该通路对于细胞生长、增殖和存活至关重要。 通过抑制 PI3K,ETP 45658 阻止下游信号分子(如 AKT 和 mTOR)的激活,从而导致细胞周期停滞和凋亡。 该化合物特异性靶向 PI3K 的催化亚基,从而阻断其激酶活性 .

生化分析

Biochemical Properties

ETP-45658 interacts with the PI3K/AKT signaling pathway, a crucial pathway in cell proliferation and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation . This interaction is characterized by the binding of this compound to the ATP-binding pocket of PI3K, thereby inhibiting its activity .

Cellular Effects

In breast cancer cells, this compound has been shown to suppress growth via inhibiting cell cycle progression . This effect is mediated through the Forkhead box O (FOXO) protein-dependent and p53-independent cell cycle arrest phenotype . Furthermore, this compound has been shown to exert a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PI3K, leading to the disruption of the PI3K/AKT signaling pathway . This results in the activation of FOXO transcription factors, which then induce the expression of genes that mediate cell cycle arrest .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the PI3K/AKT signaling pathway .

Subcellular Localization

The subcellular localization of this compound is currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound localizes to the cytoplasm where PI3K is active .

准备方法

合成路线和反应条件

ETP 45658 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。 确切的合成路线和反应条件是专有的,尚未公开披露。 已知该化合物是通过一系列有机反应合成的,这些反应涉及特定的试剂和催化剂以实现高纯度和高产率 .

工业生产方法

ETP 45658 的工业生产可能涉及大规模有机合成技术,包括间歇式和连续流式工艺。 生产工艺经过优化,以确保一致性、高产率和纯度,并遵守严格的质量控制标准 .

化学反应分析

反应类型

ETP 45658 主要经历与其作为 PI3K 抑制剂的作用相关的反应。 这些包括:

氧化: ETP 45658 可以在生物系统中进行氧化代谢。

还原: 该化合物在某些条件下也可能被还原。

常用试剂和条件

氧化: 常见的氧化剂,如过氧化氢或细胞色素 P450 酶。

还原: 还原剂,如硼氢化钠或催化加氢。

取代: 在温和条件下,亲核试剂如胺或硫醇.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化代谢物,而还原可能产生脱羟基化衍生物 .

相似化合物的比较

类似化合物

PI-103: 另一种具有类似作用机制的有效 PI3K 抑制剂。

沃替西尼: 一种用于研究的著名 PI3K 抑制剂。

LY294002: 一种在科学研究中广泛使用的 PI3K 抑制剂.

ETP 45658 的独特性

ETP 45658 的独特之处在于其对 PI3K 亚型的效力高且具有选择性。 与其他 PI3K 抑制剂相比,它在抑制癌细胞增殖方面表现出优异的疗效。 此外,ETP 45658 在临床前研究中显示出良好的安全性,使其成为进一步开发的有希望的候选药物 .

属性

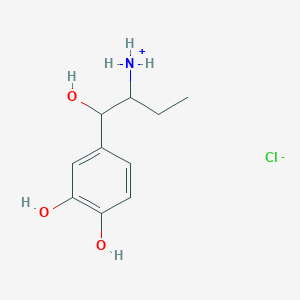

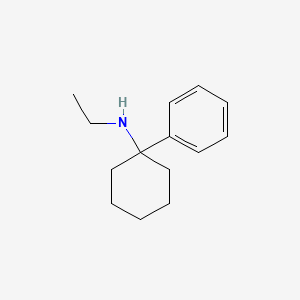

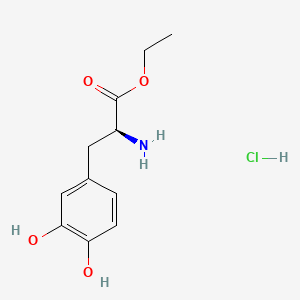

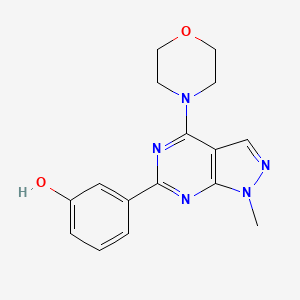

IUPAC Name |

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVRNXSHJLDZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ETP-45658?

A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It binds to PI3K, preventing the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling pathway [, ]. This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

Q2: Which isoform of PI3K does this compound preferentially target?

A2: While this compound demonstrates activity against various PI3K isoforms, research suggests a potential preference for inhibiting the delta isoform (PI3Kδ) []. Genetic inhibition studies comparing the effects of silencing PI3Kα and PI3Kδ in peripheral T-cell lymphoma (PTCL) cell lines revealed that PI3Kδ inhibition more closely mimicked the apoptotic effects of this compound treatment []. This suggests PI3Kδ might be a critical target for this compound's anti-cancer effects, at least in certain PTCL subtypes.

Q3: What are the downstream effects of this compound treatment on cellular processes?

A3: Inhibition of PI3K by this compound leads to several downstream effects, including:

- FOXO nuclear translocation: By inhibiting PI3K/Akt signaling, this compound promotes the nuclear translocation of FOXO transcription factors []. This leads to the activation of FOXO-dependent genes involved in cell cycle arrest and potentially other cellular processes like apoptosis [].

- Cell cycle arrest: this compound induces G1 cell cycle arrest in various cancer cell lines, including PTCL cells [, ]. This arrest is likely mediated by the activation of FOXO-regulated cell cycle inhibitors and a reduction in the expression of pro-proliferative genes.

- Apoptosis: In certain cancer cell lines, such as PTCL cells, this compound demonstrates the ability to induce apoptosis []. The exact mechanisms behind this effect are still under investigation but likely involve the activation of pro-apoptotic pathways and/or downregulation of anti-apoptotic proteins.

Q4: What are the potential therapeutic applications of this compound?

A4: this compound shows promise as a potential therapeutic agent for:

- Peripheral T-cell lymphomas (PTCL): this compound exhibits potent anti-proliferative and pro-apoptotic effects in PTCL cell lines, suggesting its potential as a treatment for these aggressive malignancies [, ].

Q5: What are the potential biomarkers for predicting the efficacy of this compound?

A5: Research is ongoing to identify robust biomarkers for this compound efficacy. Some potential candidates include:

- PI3K isoform expression levels: The expression levels of specific PI3K isoforms, particularly PI3Kδ, could potentially predict sensitivity to this compound [].

- Downstream pathway activation: Assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., pAKT, pGSK3β, pp70S6K) could help monitor the pharmacodynamic effects of this compound treatment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。